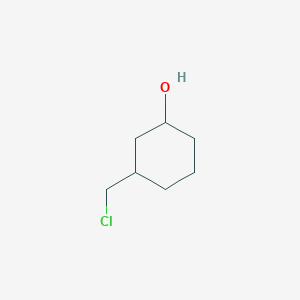
3-(Chloromethyl)cyclohexan-1-ol
Übersicht
Beschreibung
3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .Physical And Chemical Properties Analysis
3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Solvent Applications in Organic Synthesis
3-(Chloromethyl)cyclohexan-1-ol has been explored in organic chemistry for its reactivity and solvent capabilities. For instance, Burton et al. (1988) demonstrated that cyclohexanones, closely related to 3-(Chloromethyl)cyclohexan-1-ol, react rapidly with certain compounds in acetonitrile to produce dichloromethylene compounds with high yield (Burton et al., 1988). This indicates a potential for 3-(Chloromethyl)cyclohexan-1-ol to be used in similar solvent applications.
2. Interactions with Biological Molecules
Cheng et al. (1972) studied the interaction of a compound structurally similar to 3-(Chloromethyl)cyclohexan-1-ol, specifically 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, with nucleic acids and proteins. Their research found significant binding to proteins, suggesting potential biomedical applications for structurally related compounds (Cheng et al., 1972).
3. Chemical Transformations and Catalysis
Further research into related cyclohexane compounds has shown their utility in various chemical transformations. For example, the work by Stultz et al. (2000) on the oxidation of cyclohexene and related compounds by ruthenium complexes could provide insights into potential catalytic applications of 3-(Chloromethyl)cyclohexan-1-ol (Stultz et al., 2000).
4. Polymer Science
In polymer science, the compound has potential applications. Yi et al. (1997) synthesized and characterized soluble polyimides from diamines containing cyclohexylidene moieties, similar in structure to 3-(Chloromethyl)cyclohexan-1-ol, indicating its potential use in the synthesis of novel polymers (Yi et al., 1997).
5. Synthesis of Novel Medicinal Compounds
Olomola et al. (2010) synthesized 3-(chloromethyl)coumarins for potential use as dual-action HIV-1 protease and reverse transcriptase inhibitors, highlighting the potential of similar compounds like 3-(Chloromethyl)cyclohexan-1-ol in medicinal chemistry (Olomola et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXMNAOXSVAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



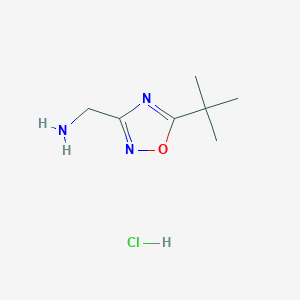
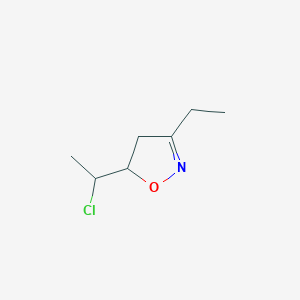
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
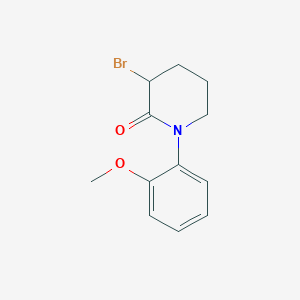
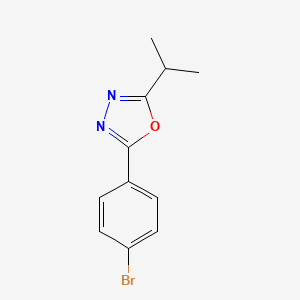
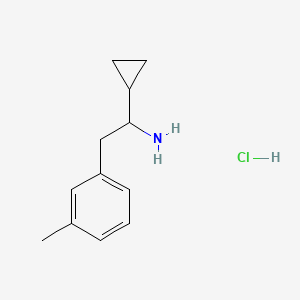


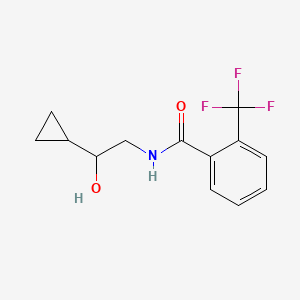
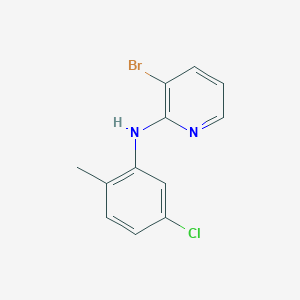
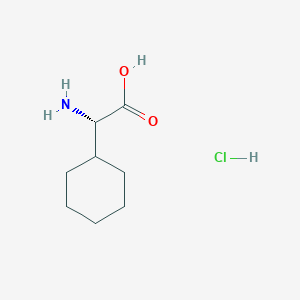

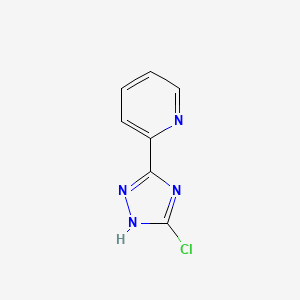
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)